6-Aminocoumarin coumarin-3-carboxylic acid salt
Overview
Description
6-Aminocoumarin coumarin-3-carboxylic acid salt is a compound that belongs to the class of aminocoumarins, which are derivatives of coumarin. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. The presence of an amino group in the coumarin structure enhances its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminocoumarin coumarin-3-carboxylic acid salt can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction between phenols and β-keto esters in the presence of an acid catalyst . Another method is the Knoevenagel condensation, which involves the reaction of salicylaldehydes with malonic acid or its esters . These reactions typically require specific conditions such as the use of homogeneous or heterogeneous catalysts and controlled temperatures.
Industrial Production Methods: Industrial production of coumarin derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 6-Aminocoumarin coumarin-3-carboxylic acid salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the amino group and the coumarin ring system makes it highly reactive towards electrophilic and nucleophilic reagents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and various acids and bases . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with 3-(pyridin-2-yldisulfanyl)propanoic acid in the presence of DCC/NHS yields a disulfide-linked coumarin derivative .
Scientific Research Applications
6-Aminocoumarin coumarin-3-carboxylic acid salt has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an antibiotic, particularly against multi-resistant gram-positive bacteria . Additionally, it has applications in fluorescence studies and as a fluorescent probe for detecting metal ions in living cells .
Mechanism of Action
The mechanism of action of 6-Aminocoumarin coumarin-3-carboxylic acid salt involves its interaction with specific molecular targets. For instance, aminocoumarins are known to inhibit the ATP-dependent DNA supercoiling catalyzed by DNA gyrase by competing with ATP for binding to the B subunit of the enzyme . This inhibition disrupts the energy transduction process, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-Aminocoumarin coumarin-3-carboxylic acid salt include other aminocoumarin derivatives such as novobiocin, clorobiocin, and coumermycin . These compounds share a similar core structure but differ in their specific substituents and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the amino group and the coumarin-3-carboxylic acid moiety. This combination enhances its chemical reactivity and broadens its range of applications in various fields of research .
Properties
IUPAC Name |
6-aminochromen-2-one;2-oxochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4.C9H7NO2/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13;10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H,11,12);1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQXDXADJGHJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)O.C1=CC2=C(C=CC(=O)O2)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179247 | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ester with 5-aminocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2448-39-7 | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ester with 5-aminocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002448397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ester with 5-aminocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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